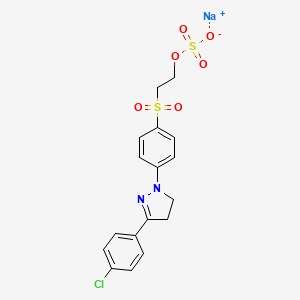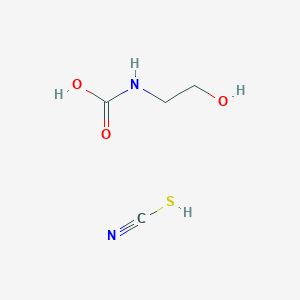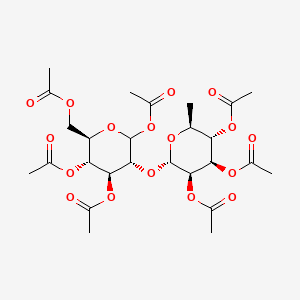
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- est un composé organique complexe de formule moléculaire C23H22N4
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à faire réagir le 4-aminobenzonitrile avec le bromure de butyle et la 2-phényléthylamine dans des conditions contrôlées. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés. Les conditions de réaction, notamment la température, la pression et le choix du solvant, sont soigneusement contrôlées pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant de puissants oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe nitrile, en utilisant des réactifs comme le méthylate de sodium ou l'éthylate de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires ou d'alcanes.
Substitution : Formation de nitriles ou d'amines substitués.
Applications scientifiques
Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans les études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de l'Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe nitrile peut former des interactions fortes avec les sites actifs des enzymes, inhibant potentiellement leur activité. De plus, le groupe phényle peut s'engager dans des interactions π-π avec les résidus aromatiques des protéines, modulant ainsi davantage leur fonction.
Applications De Recherche Scientifique
Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethenetricarbonitrile, (4-(butyl(2-phenylethyl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzonitrile : Un composé nitrile plus simple avec un seul groupe phényle.
Phényléthylamine : Un composé avec un groupe phényle et un groupe amine, semblable à la chaîne latérale de l'Éthène-tricarbonitrile.
Butylamine : Un composé avec un groupe butyle et un groupe amine, semblable à la chaîne latérale de l'Éthène-tricarbonitrile.
Unicité
Éthène-tricarbonitrile, (4-(butyl(2-phényléthyl)amino)phényl)- est unique en raison de sa combinaison d'un groupe nitrile, d'un groupe butyle et d'une fraction phényléthylamine. Cette combinaison confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
97460-76-9 |
|---|---|
Formule moléculaire |
C23H22N4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[4-[butyl(2-phenylethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H22N4/c1-2-3-14-27(15-13-19-7-5-4-6-8-19)22-11-9-20(10-12-22)23(18-26)21(16-24)17-25/h4-12H,2-3,13-15H2,1H3 |
Clé InChI |
TVMZZRBABRWPFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC1=CC=CC=C1)C2=CC=C(C=C2)C(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















